N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide
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Overview
Description
“N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide” is a complex organic compound. It contains a thiazole ring, which is a heterocyclic compound that includes a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . The compound also contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole and piperidine rings would contribute to the rigidity of the molecule, while the methyl, methylsulfonyl, and carboxamide groups could influence its polarity and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The thiazole ring is known to participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would be influenced by its molecular structure. The presence of the polar carboxamide group and the nonpolar methyl groups could affect its solubility in different solvents .Scientific Research Applications
Design and Synthesis in Medicinal Chemistry
Research has led to the development of novel compounds with potential applications in treating various diseases. For instance, studies on the design, synthesis, and structure-activity relationships of novel compounds, such as those involving N-phenylsulfonyl derivatives and triazolopyrimidinesulfonamide, have shown promising herbicidal activities. These compounds are evaluated for their potential in agricultural applications as well as for their therapeutic potential against diseases like cancer and neurodegenerative disorders (Ren et al., 2000).
Biological and Pharmacological Evaluation
Novel 5-substituted 1,3,4-oxadiazole derivatives, including those with piperidine sulfonyl motifs, have been synthesized and evaluated for their biological activities. These compounds were tested against enzymes like butyrylcholinesterase, showing potential as therapeutic agents for diseases associated with enzyme dysfunction. Molecular docking studies have further elucidated their potential mechanisms of action, providing a foundation for the development of new drugs (Khalid et al., 2016).
Anticancer Applications
A series of polyfunctional substituted 1,3-thiazoles have been studied for their anticancer activity across various cancer cell lines, highlighting the potential of such compounds in cancer therapy. The research underscores the significance of specific substituents in enhancing the anticancer efficacy of these molecules (Turov, 2020).
Material Science Applications
The synthesis of aromatic polyamides based on ether-sulfone-dicarboxylic acids demonstrates the application of such chemical frameworks in creating new materials with desirable thermal and mechanical properties. These materials have potential uses in various industries, including electronics and aerospace, due to their high thermal stability and solubility in polar solvents (Hsiao & Huang, 1997).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1-methylsulfonylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S2/c1-10-6-7-11(2)14-13(10)17-16(23-14)18-15(20)12-5-4-8-19(9-12)24(3,21)22/h6-7,12H,4-5,8-9H2,1-3H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNVDFYCUVBTQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3CCCN(C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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